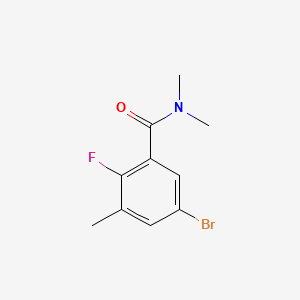
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide is a chemical compound with the molecular formula C10H11BrFNO It is characterized by the presence of bromine, fluorine, and trimethyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the reaction of 3-trimethylbenzamide with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) bromide to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, fluorinated aromatic compounds, and brominated derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to certain enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluoro-N-methylbenzamide
- 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
- 5-Bromo-2-fluoro-1,3-dimethylbenzene
Uniqueness
5-Bromo-2-fluoro-N,N,3-trimethylbenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The trimethyl groups further enhance its stability and reactivity, making it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H11BrFNO |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
5-bromo-2-fluoro-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C10H11BrFNO/c1-6-4-7(11)5-8(9(6)12)10(14)13(2)3/h4-5H,1-3H3 |
Clave InChI |
AKJQCMJESZSMNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C(=O)N(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol](/img/structure/B13386973.png)
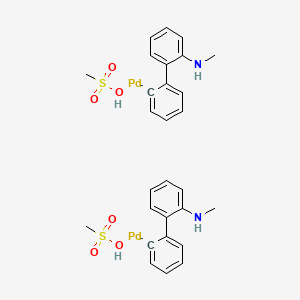
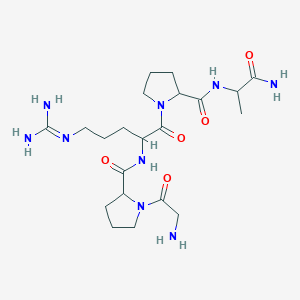
![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)

![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13386999.png)
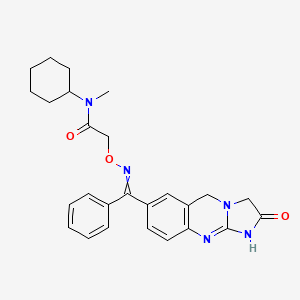
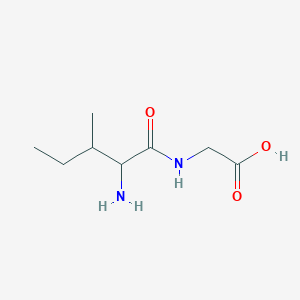
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
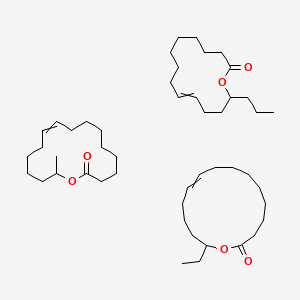
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
